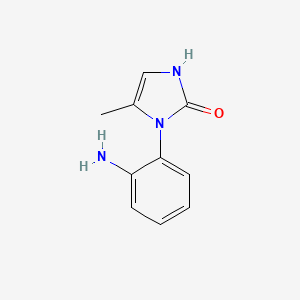

1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Molecular and Structural Analysis

- Hydrogen-Bond Assembly in Organic Radical Materials : Aminophenylnitronylnitroxides, related to 1-(2-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, demonstrate extensive hydrogen bonding networks. This is significant for understanding magnetic exchange properties and crystallographic assembly in organic materials (Aboaku et al., 2011).

Chemical Behavior in Acidic Medium

- Reactivity and Transformation : Studies on related imidazole derivatives reveal their behavior in acidic conditions, leading to the formation of different isomers. This information is crucial for designing chemical reactions and synthesis pathways (Citerio et al., 1979).

Synthesis and Coordination Chemistry

- Synthesis of Complex Compounds : The synthesis of complex compounds involving this compound derivatives and their interaction with metal centers is a significant area of study. These interactions are important for developing new materials and catalysts (Bermejo et al., 2000).

Biological Applications

Antimycotic Properties : Related imidazole compounds show activity against various fungi and bacteria, highlighting their potential in developing new antimicrobial agents (Heeres & Van Cutsem, 1981).

Antibacterial and Antitubercular Activities : Some derivatives of this compound show significant antibacterial and antitubercular activities, suggesting their potential in pharmaceutical research (Kalaria et al., 2014).

Eigenschaften

IUPAC Name |

3-(2-aminophenyl)-4-methyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHCOZTVRZCAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)